2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, ethyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions The piperazinyl group is introduced via nucleophilic substitution, where the piperazine ring reacts with a suitable leaving group on the pyrimidine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}benzene
- 2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}quinoline
Uniqueness
Compared to similar compounds, 2-Tert-butyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H29N5O |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H29N5O/c1-6-15-12-17(21-18(20-15)19(3,4)5)24-9-7-23(8-10-24)13-16-11-14(2)25-22-16/h11-12H,6-10,13H2,1-5H3 |
InChI Key |
ZAUWEZASMRHPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)CC3=NOC(=C3)C |
Origin of Product |
United States |
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